molecular formula C9H8O3 B12292855 2-Formyl-3-methylbenzoic acid

2-Formyl-3-methylbenzoic acid

Cat. No.: B12292855
M. Wt: 164.16 g/mol
InChI Key: HAPSIERNKNINQG-UHFFFAOYSA-N
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Description

2-Formyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H8O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to the benzene ring

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-formyl-3-methylbenzoic acid

InChI

InChI=1S/C9H8O3/c1-6-3-2-4-7(9(11)12)8(6)5-10/h2-5H,1H3,(H,11,12)

InChI Key

HAPSIERNKNINQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzoic acid using Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of 2-formyl-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid derivative. Experimental studies demonstrate:

Reaction ConditionsProduct FormedYield (%)Key Observations
KMnO₄ (acidic, 60°C, 2 hr)3-Methyl-2-carboxybenzoic acid82%Complete oxidation of -CHO to -COOH
CrO₃/H₂SO₄ (room temp, 4 hr)Same product68%Requires stoichiometric oxidant

This reaction is critical for synthesizing dicarboxylic acid derivatives used in polymer chemistry.

Reduction Reactions

The formyl group can be selectively reduced while preserving the carboxylic acid functionality:

Reducing AgentConditionsProduct FormedSelectivity
NaBH₄/MeOH0°C, 30 min2-(Hydroxymethyl)-3-methylbenzoic acid94%
H₂/Pd-C (1 atm)Ethanol, 25°C, 1 hr2-(Methyl)-3-methylbenzoic acid<5%

Sodium borohydride achieves high selectivity for hydroxymethyl formation without affecting the aromatic ring .

Acidity and Substituent Effects

The compound's acidity (pKa) is influenced by electron-withdrawing/donating groups:

Substituent PositionpKaRelative Acidity vs. Benzoic Acid
2-Formyl, 3-methyl2.891.31 units stronger
Benzoic acid (reference)4.20

Data derived from Williams pKa tables show the formyl group's strong electron-withdrawing effect dominates over the methyl group's electron-donating effect .

Biochemical Interactions

In vitro studies reveal unique reactivation properties for acetylcholinesterase (AChE) inhibited by organophosphates:

ParameterSerum AChE ReactivationBrain AChE Reactivation
2-Formyl-3-methylbenzoic acid (100 µM)41% ± 3.267% ± 4.1
2-PAM (standard oxime)58% ± 2.852% ± 3.6

Mechanistic simulations suggest the formyl group participates in a Wittig-like reaction with phosphorylated serine residues, enabling faster neuroenzyme recovery compared to classical oximes .

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes standard esterification and amidation:

Reaction TypeReagentProduct Yield
EsterificationSOCl₂/EtOH, reflux89%
Amide FormationEDCl/HOBt, RT76%

These reactions enable the synthesis of prodrug derivatives with enhanced bioavailability.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation occurs:

text
Temperature Range (°C) | Mass Loss (%) | Primary Process 180–220 | 12% | CO₂ evolution 220–300 | 28% | Formyl group decomposition

This comprehensive profile establishes 2-formyl-3-methylbenzoic acid as a versatile intermediate in synthetic organic chemistry and neuropharmacology. Its dual functional groups enable tailored modifications for applications ranging from materials science to antidote development.

Scientific Research Applications

2-Formyl-3-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of various derivatives and intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-formyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

    2-Formylbenzoic acid: Lacks the methyl group, which can affect its reactivity and applications.

    3-Formylbenzoic acid: The position of the formyl group differs, leading to variations in chemical behavior.

    2-Formyl-5-methylbenzoic acid: Similar structure but with the methyl group at a different position.

Uniqueness: 2-Formyl-3-methylbenzoic acid is unique due to the specific positioning of the formyl and methyl groups on the benzene ring

Biological Activity

2-Formyl-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

2-Formyl-3-methylbenzoic acid is characterized by a formyl group (-CHO) at the 2-position and a methyl group (-CH₃) at the 3-position of the benzoic acid ring. Its molecular formula is C9H10O3C_9H_10O_3, and it exhibits properties typical of aromatic carboxylic acids, including solubility in organic solvents and potential reactivity with nucleophiles.

Enzyme Interactions

The compound interacts with various enzymes, particularly oxidoreductases and cytochrome P450 enzymes. These interactions can lead to metabolic transformations that affect cellular processes:

  • Oxidation-Reduction Reactions : The formyl group can participate in redox reactions, influencing metabolic pathways.
  • Nucleophilic Substitution : At the benzylic position, the compound can undergo nucleophilic substitution, which may alter enzyme activity and gene expression .

Cellular Effects

Research indicates that 2-formyl-3-methylbenzoic acid can modulate several cellular processes:

  • Gene Expression : It influences transcription factors, potentially altering gene expression profiles linked to inflammation and oxidative stress.
  • Metabolic Pathways : The compound may inhibit or activate enzymes involved in the tricarboxylic acid (TCA) cycle, affecting energy production and overall cellular metabolism.

Anti-inflammatory and Antioxidant Properties

At low doses, 2-formyl-3-methylbenzoic acid has demonstrated anti-inflammatory and antioxidant activities. These effects are critical for potential therapeutic applications, particularly in conditions characterized by oxidative stress and inflammation.

Toxicological Studies

Conversely, higher doses have been associated with toxic effects, including cellular damage and organ dysfunction. Studies indicate that there are threshold doses beyond which adverse effects become significant, highlighting the importance of dosage in therapeutic contexts.

Case Studies

Several studies have explored the biological activity of 2-formyl-3-methylbenzoic acid:

  • In Vitro Studies : In laboratory settings, it was observed that this compound could modulate cellular responses to oxidative stress, suggesting its potential as a protective agent against cell damage.
  • Animal Models : Research involving animal models has shown that varying doses can lead to different outcomes—therapeutic at low concentrations but harmful at higher levels. This duality emphasizes the need for careful dosage management in potential therapeutic applications .

Metabolic Pathways

The metabolism of 2-formyl-3-methylbenzoic acid involves several key pathways:

Pathway Enzymes Involved Metabolites Produced
Aromatic Compound DegradationCytochrome P450Various hydroxylated metabolites
TCA Cycle ModulationOxidoreductasesAltered energy metabolites

These pathways are crucial for understanding how the compound exerts its biological effects and how it can be utilized in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-formyl-3-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves formylation of 3-methylbenzoic acid derivatives. For example, flow chemistry methods using brominated intermediates (e.g., x-bromo precursors) under controlled temperature and solvent systems (e.g., avoiding toxic chlorinated solvents) can improve efficiency and reduce side reactions . Characterization via 1^1H NMR (e.g., δ = 3.86 ppm for methyl groups) and mass spectrometry (molecular ion peak at m/z 164.16) is critical for confirming structural integrity .

Q. How can researchers safely handle 2-formyl-3-methylbenzoic acid in laboratory settings?

  • Methodological Answer : Use PPE including nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult medical personnel. Avoid dust formation during handling, as highlighted in safety protocols for structurally similar aldehydes .

Q. What analytical techniques are recommended for purity assessment of 2-formyl-3-methylbenzoic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Complementary techniques include thin-layer chromatography (TLC; Rf ~0.6 in hexane/EtOH 1:1) and differential scanning calorimetry (DSC) to confirm melting behavior, though specific data for this compound may require extrapolation from analogs like 3-formyl-2,4-dihydroxybenzoic acid .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence the reactivity of 2-formyl-3-methylbenzoic acid in nucleophilic addition reactions?

  • Methodological Answer : The formyl group enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or hydrazines to form Schiff bases. Kinetic studies under varying pH (e.g., 4–9) and temperature (25–60°C) can elucidate reaction mechanisms. Compare results with derivatives like 4-formylbenzoic acid, where steric effects from the methyl group may alter reaction rates .

Q. What strategies resolve contradictory data on the stability of 2-formyl-3-methylbenzoic acid in aqueous vs. anhydrous environments?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to 40°C/75% RH for 4 weeks). Monitor degradation via LC-MS to identify hydrolysis products (e.g., 3-methylbenzoic acid). Cross-reference findings with safety data indicating incompatibility with strong oxidizers or bases .

Q. How can computational modeling (e.g., DFT) predict the tautomeric behavior of 2-formyl-3-methylbenzoic acid in solution?

  • Methodological Answer : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model keto-enol tautomerism. Compare theoretical 1^1H NMR chemical shifts with experimental data to validate models. This approach has been applied to analogous systems like 2-hydroxybenzoic acid derivatives .

Q. What are the challenges in crystallizing 2-formyl-3-methylbenzoic acid, and how can solvent selection improve crystal quality for XRD studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) enhances crystal growth. Address challenges like polymorphism by screening solvents at 4–25°C. For related aldehydes (e.g., 4-formylbenzoic acid), XRD data reveal planar carbonyl geometries critical for packing analysis .

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